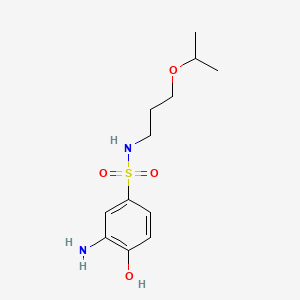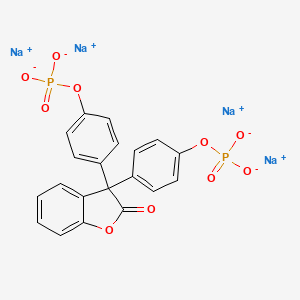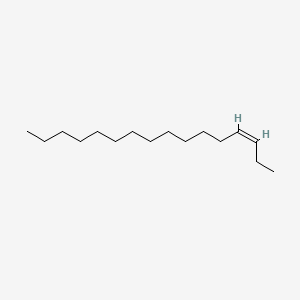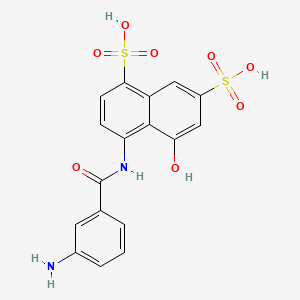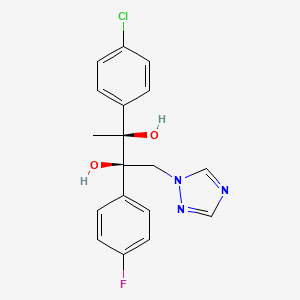
2,3-Butanediol, 3-(4-chlorophenyl)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Butanediol, 3-(4-chlorophenyl)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antifungal and antibacterial agents. The unique structural features of this compound, including the presence of chlorophenyl and fluorophenyl groups, contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 3-(4-chlorophenyl)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The final step often involves the stereoselective synthesis of the 2R,3S configuration of the butanediol moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the reaction progress and confirm the structure of the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butanediol moiety can be oxidized to form ketones or aldehydes.
Reduction: The triazole ring and aromatic groups can participate in reduction reactions under specific conditions.
Substitution: The chlorophenyl and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butanediol moiety may yield 2,3-butanedione, while substitution reactions can introduce various functional groups into the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an antifungal and antibacterial agent. The presence of the triazole ring is particularly significant, as triazole derivatives are known to inhibit the growth of various pathogens.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of fungal and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
作用机制
The mechanism of action of 2,3-Butanediol, 3-(4-chlorophenyl)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. Additionally, the compound may interact with bacterial enzymes, inhibiting their activity and preventing bacterial growth.
相似化合物的比较
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar mechanism of action.
Itraconazole: Another triazole derivative used to treat fungal infections.
Ketoconazole: A triazole compound with broad-spectrum antifungal activity.
Uniqueness
The uniqueness of 2,3-Butanediol, 3-(4-chlorophenyl)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- lies in its specific structural features, including the presence of both chlorophenyl and fluorophenyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
107680-16-0 |
|---|---|
分子式 |
C18H17ClFN3O2 |
分子量 |
361.8 g/mol |
IUPAC 名称 |
(2R,3S)-3-(4-chlorophenyl)-2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H17ClFN3O2/c1-17(24,13-2-6-15(19)7-3-13)18(25,10-23-12-21-11-22-23)14-4-8-16(20)9-5-14/h2-9,11-12,24-25H,10H2,1H3/t17-,18-/m0/s1 |
InChI 键 |
XINKQFDGGDKFDS-ROUUACIJSA-N |
手性 SMILES |
C[C@](C1=CC=C(C=C1)Cl)([C@](CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O |
规范 SMILES |
CC(C1=CC=C(C=C1)Cl)(C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


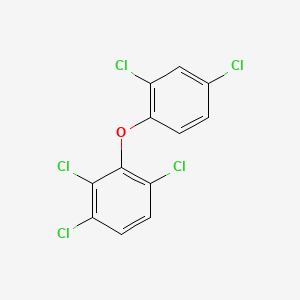

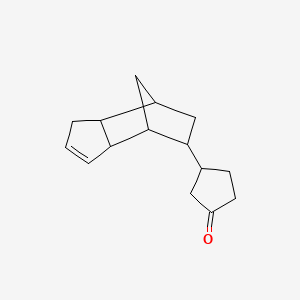
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
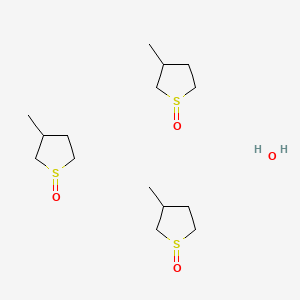
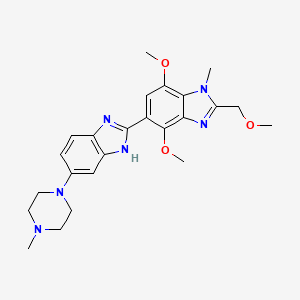
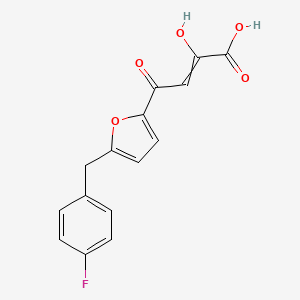
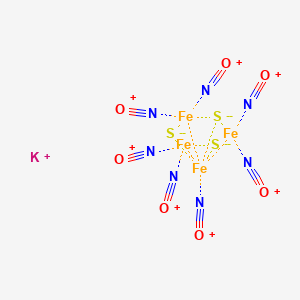
![2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole](/img/structure/B12687544.png)
